molecular formula C18H18ClNO3 B6543780 {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate CAS No. 1004482-42-1

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate

Cat. No.: B6543780
CAS No.: 1004482-42-1
M. Wt: 331.8 g/mol
InChI Key: WLAYKXHXBGOVGN-UHFFFAOYSA-N
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Description

{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate is a synthetic organic compound featuring a 2-methylbenzoate ester core linked to a carbamoyl group substituted with a 2-(4-chlorophenyl)ethyl moiety. This structure integrates aromatic, ester, and carbamate functionalities, which are common in pharmaceuticals and agrochemicals due to their bioactivity and stability .

Properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-13-4-2-3-5-16(13)18(22)23-12-17(21)20-11-10-14-6-8-15(19)9-7-14/h2-9H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAYKXHXBGOVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate typically involves the reaction of 2-methylbenzoic acid with {[2-(4-chlorophenyl)ethyl]carbamoyl} chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Key structural differences :

Compound Core Structure Key Substituents
Target compound 2-Methylbenzoate {[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl
Methyl carbamate () Methyl ester Carbamoyl (no aromatic substitution)
Methyl (4-...)phenyl)acetate () Phenylacetate 4-{[2-(4-Chlorophenyl)ethyl]carbamoyl}
[(4-Chlorophenyl)carbamoyl]methyl... () Acetate with sulfanyl group Cyclohexyl(methyl)carbamoyl, sulfanyl linkage

Physical Property Trends

Data from suggests solubility and reactivity trends for analogous esters and carbamates:

Compound Solubility (g/100 mL, at °C) Notes
Methyl carbamate 18.48 (55°C) High solubility due to small size
Methyl chloroacetate 12.0 (20°C) Lower solubility with Cl substituent
Target compound (inferred) Est. 5–10 (20°C) Reduced solubility due to aromatic bulk

The 4-chlorophenyl group in the target compound likely reduces water solubility compared to non-aromatic carbamates, aligning with trends in methyl chloroacetate .

Molecular Weight and Complexity

  • Target compound: Estimated molecular formula C₁₈H₁₇ClNO₃ (MW ~330.8 g/mol).
  • [(4-Chlorophenyl)carbamoyl]methyl... (): C₁₉H₂₅ClN₂O₄S (MW ~413.9 g/mol). The sulfanyl group and cyclohexyl substituents in ’s compound increase complexity and molecular weight, whereas the target compound prioritizes aromatic interactions over heteroatom diversity.

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